molecular formula C9H8O B089209 1-Hydroxymethylbenzocyclobutene CAS No. 15100-35-3

1-Hydroxymethylbenzocyclobutene

Cat. No. B089209
CAS RN: 15100-35-3
M. Wt: 132.16 g/mol
InChI Key: DZZACTIXQITJJU-UHFFFAOYSA-N
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Description

1-Hydroxymethylbenzocyclobutene is a chemical compound that has been a subject of research in various fields of chemistry due to its unique structural and reactive properties. It is part of the benzocyclobutene family, known for their potential in organic synthesis and material science.

Synthesis Analysis

The synthesis of 1-Hydroxymethylbenzocyclobutene and its complexes has been explored in several studies. Brands et al. (1995) described the synthesis of tricarbonylchromium complexes of 1-oxobenzocyclobutene and 1-hydroxybenzocyclobutene, focusing on the alcoholate of these complexes and their ring-opening reactions (Brands et al., 1995).

Molecular Structure Analysis

The molecular structure of 1-Hydroxymethylbenzocyclobutene and related compounds has been analyzed in various studies. The configuration of cycloadducts formed from these compounds has been confirmed through X-ray crystal structure analysis, as discussed by Brands et al. (1995) (Brands et al., 1995).

Chemical Reactions and Properties

Various chemical reactions involving 1-Hydroxymethylbenzocyclobutene have been investigated. These include reactions with dienophiles, yielding products with different configurations, as explored by Brands et al. (1995) (Brands et al., 1995). Also, the study of the base cleavage of trimethylsilyl-1,2-dihydrobenzocyclobutenes provided insights into the acidities of different positions in the benzocyclobutene molecule (Eaborn, Najam, & Walton, 1972).

Physical Properties Analysis

Research on the physical properties of 1-Hydroxymethylbenzocyclobutene and related compounds is limited. However, the physical properties can be inferred from studies focusing on the molecular structure and reactivity of these compounds.

Chemical Properties Analysis

The chemical properties of 1-Hydroxymethylbenzocyclobutene have been explored through various reactions and synthetic methods. For instance, the study by Jiang and Shi (2009) on the reaction of methylenecyclobutanes with 1-hydroxybenzotriazole provides insights into the chemical behavior of compounds related to 1-Hydroxymethylbenzocyclobutene (Jiang & Shi, 2009).

Scientific Research Applications

  • Polymer Synthesis : 1-Hydroxymethylbenzocyclobutene derivatives like 1-Ethoxyvinylbenzocyclobutene have been used to synthesize polymers that can be crosslinked at lower temperatures (100–150 °C) (Pugh, Baker, & Storms, 2013). Such polymers are valuable in various industrial applications due to their temperature-resilient properties.

  • Organometallic Chemistry : In another application, benzocyclobutene derivatives have been used to synthesize complex organic compounds like naphthalenes and isoquinolines using organometallic methodology (Ramakrishna & Sharp, 2003). This process involves coupling with alkynes or nitriles, demonstrating the utility of these compounds in synthesizing complex organic structures.

  • Environmental Health : Benzocyclobutene derivatives are also significant in environmental health studies. For instance, the metabolite 1-hydroxypyrene, a product of polycyclic aromatic hydrocarbons (PAHs) metabolism, is used as a biomarker to assess exposure to PAHs (Strickland, Kang, & Sithisarankul, 1996). These studies are crucial in understanding and mitigating the health risks associated with environmental pollutants.

  • Medicinal Chemistry and Biomaterials : In medicinal chemistry, derivatives of hydroxybenzoic acid, which is structurally related to benzocyclobutene, are used in medicine and polymer synthesis (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004). This highlights the role of benzocyclobutene derivatives in developing new pharmaceuticals and biomaterials.

  • Material Science : Benzocyclobutene-functionalized resins have been synthesized for use in thermosetting resins, which demonstrate high storage moduli and temperature resistance (Cheng et al., 2012). These materials are critical in industries where high-performance, durable materials are required.

  • Chemical Synthesis : Benzocyclobutene derivatives are also involved in the study of substituent effects on electrocyclic reactions, providing insights into reaction mechanisms and rates, which are fundamental in chemical synthesis (Niwayama et al., 1996).

Safety And Hazards

The safety data sheet of 1-Hydroxymethylbenzocyclobutene suggests that it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

7-bicyclo[4.2.0]octa-1(8),2,4,6-tetraenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZACTIXQITJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596941
Record name [Bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-7-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxymethylbenzocyclobutene

CAS RN

15100-35-3
Record name [Bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-7-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MJ Mitchell - 1960 - search.proquest.com
This dissertation has been microfilmed exactly as received ^ ic 61-931 MITCHELL, M ichael Jam es. STUDIES IN BENZOCYCLOBUTENE C Page 1 This dissertation has been …
Number of citations: 2 search.proquest.com
MP Cava, MJ Mitchell - The Journal of Organic Chemistry, 1962 - ACS Publications
… -l-carboxylic acid (II), prepared by an improved one-step hydrolysis of the corresponding nitrile, 1 was reduced with lithium aluminum hydride to 1-hydroxymethylbenzocyclobutene (III). …
Number of citations: 21 pubs.acs.org
JA Skorcz, JE Robertson - Journal of Medicinal Chemistry, 1965 - ACS Publications
In view of the chemical uniqueness of a four-mem-bered ring fused to an aromatic nucleus and the simi-larity of this system to the phenethyl chain, several amines containing the 1-…
Number of citations: 26 pubs.acs.org
LW Breed, ME Whitehead - The Journal of Organic Chemistry, 1962 - ACS Publications
Benzocyclobutene-1-carboxylic acid (II). 1-Cyanobenzocyclobutene1 (1.0 g.) was dissolved in saturated ethanolic potassium hydroxide (6 ml.). The solution was allowed to stand for …
Number of citations: 1 pubs.acs.org
B Yu - 2014 - rave.ohiolink.edu
… Figure 4.6 The 1H-NMR spectrum of 1-hydroxymethylbenzocyclobutene. Lithium aluminum hydride is an efficent reducing agent that was used to 1-hydroxymethylbenzocyclobutene in …
Number of citations: 1 rave.ohiolink.edu
I Ono - 2016 - rave.ohiolink.edu
Synthetic routes to benzocyclobutene (BCB)-containing methacrylate monomers were developed, and their (co) polymerization kinetics with methyl methacrylate (MMA) were …
Number of citations: 1 rave.ohiolink.edu
K Sugimoto, K Tamura, C Tohda, N Toyooka… - Bioorganic & medicinal …, 2013 - Elsevier
As an extended study on development of anti-Alzheimer’s disease agent, we newly synthesized various dihydrofuran-fused perhydrophenanthrenes via o-quinodimethane chemistry. …
Number of citations: 22 www.sciencedirect.com

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